molecular formula C16H11FN2O2S B5702448 3-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}benzoic acid

3-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}benzoic acid

Cat. No. B5702448
M. Wt: 314.3 g/mol
InChI Key: BAMDXTGFLCPWDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}benzoic acid is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as FTAA, and it is a fluorescent probe that has been used to detect amyloid fibrils in biological samples.

Mechanism of Action

The mechanism of action of 3-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}benzoic acid involves its interaction with the beta-sheet structure of amyloid fibrils. The compound binds to the beta-sheet structure through hydrogen bonding and hydrophobic interactions, which leads to its fluorescence. The binding of FTAA to amyloid fibrils has been studied using various techniques, including X-ray crystallography, NMR spectroscopy, and molecular dynamics simulations.
Biochemical and Physiological Effects:
3-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}benzoic acid has been shown to have low toxicity and minimal effects on cellular metabolism. The compound has been used in cell culture experiments to detect amyloid fibrils without affecting cell viability or function. However, the long-term effects of FTAA exposure on cellular processes are not fully understood, and further studies are needed to assess its safety for in vivo applications.

Advantages and Limitations for Lab Experiments

The advantages of 3-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}benzoic acid for lab experiments include its high selectivity for amyloid fibrils, its ability to detect small amounts of fibrils, and its compatibility with various imaging techniques. However, the limitations of FTAA include its sensitivity to environmental factors, such as pH and temperature, which can affect its fluorescence properties. Additionally, the compound may bind to other non-amyloid structures, which can lead to false-positive results.

Future Directions

The future directions for 3-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}benzoic acid include its application in the development of diagnostic tools for amyloid-related disorders, such as Alzheimer's disease. The compound may also be used to study the formation and aggregation of amyloid fibrils, which can provide insights into the underlying mechanisms of these diseases. Additionally, the synthesis and optimization of FTAA derivatives may lead to the development of more selective and sensitive probes for amyloid fibrils.

Synthesis Methods

The synthesis of 3-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}benzoic acid involves several steps. The starting materials are 4-fluoroaniline and 2-bromo-1-(4-fluorophenyl)ethanone, which are reacted together to form the intermediate 4-(4-fluorophenyl)-2-oxobutanenitrile. This intermediate is then reacted with thiourea to form the final product, 3-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}benzoic acid. The synthesis method has been optimized to produce high yields of the compound, and it has been used by many researchers to obtain 3-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}benzoic acid for their experiments.

Scientific Research Applications

3-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}benzoic acid has been widely used in scientific research for its ability to detect amyloid fibrils. Amyloid fibrils are protein aggregates that are associated with many neurodegenerative diseases, including Alzheimer's disease. FTAA has been shown to selectively bind to amyloid fibrils, and it fluoresces when it binds to these structures. This property has been used to develop diagnostic tools for the early detection of Alzheimer's disease and other amyloid-related disorders.

properties

IUPAC Name

3-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN2O2S/c17-12-6-4-10(5-7-12)14-9-22-16(19-14)18-13-3-1-2-11(8-13)15(20)21/h1-9H,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAMDXTGFLCPWDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC2=NC(=CS2)C3=CC=C(C=C3)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]amino}benzoic acid

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